![molecular formula C38H30O3P2 B12837795 4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)

4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

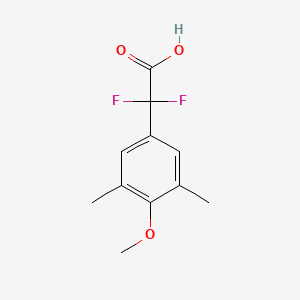

Description

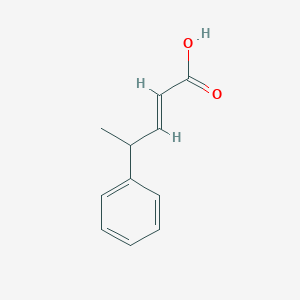

4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan is a complex organophosphorus compound It features a dibenzo[b,d]furan core substituted at the 4 and 6 positions with ®-(2-methoxyphenyl)(phenyl)phosphaneyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan typically involves the following steps:

Formation of the Dibenzo[b,d]furan Core: The dibenzo[b,d]furan core can be synthesized through a cyclization reaction of appropriate biphenyl precursors under oxidative conditions.

Introduction of Phosphaneyl Groups: The ®-(2-methoxyphenyl)(phenyl)phosphaneyl groups are introduced via a palladium-catalyzed cross-coupling reaction. This step involves the use of ®-(2-methoxyphenyl)(phenyl)phosphine and a suitable dibromo-dibenzo[b,d]furan precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be crucial to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus centers, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Regeneration of the original phosphine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan is used as a ligand in transition metal catalysis. Its unique steric and electronic properties can enhance the selectivity and efficiency of catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.

Biology and Medicine

While direct applications in biology and medicine are less common, derivatives of this compound could potentially be explored for their biological activity. Phosphorus-containing compounds often exhibit interesting pharmacological properties, making them candidates for drug development.

Industry

In industry, this compound can be used in the development of advanced materials. Its incorporation into polymers or other materials can impart unique electronic or optical properties, useful in fields like organic electronics or photonics.

Mechanism of Action

The mechanism by which 4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan exerts its effects largely depends on its role as a ligand in catalytic processes. It coordinates to metal centers, influencing the reactivity and selectivity of the metal catalyst. The ®-(2-methoxyphenyl)(phenyl)phosphaneyl groups provide steric hindrance and electronic modulation, which are crucial for the catalytic activity.

Comparison with Similar Compounds

Similar Compounds

4,6-Bis(diphenylphosphino)dibenzo[b,d]furan: Lacks the methoxy groups, leading to different electronic properties.

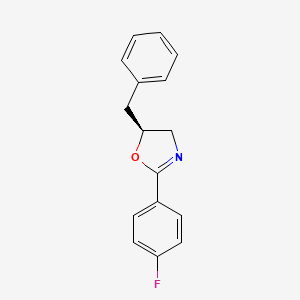

4,6-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan: Contains oxazoline groups instead of phosphaneyl groups, used in different catalytic applications.

Uniqueness

4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan is unique due to the presence of methoxy-substituted phosphaneyl groups, which provide distinct steric and electronic characteristics. These features can enhance its performance as a ligand in specific catalytic reactions, offering advantages over similar compounds.

This detailed overview should provide a comprehensive understanding of 4,6-Bis(®-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula |

C38H30O3P2 |

|---|---|

Molecular Weight |

596.6 g/mol |

IUPAC Name |

(R)-(2-methoxyphenyl)-[6-[(2-methoxyphenyl)-phenylphosphanyl]dibenzofuran-4-yl]-phenylphosphane |

InChI |

InChI=1S/C38H30O3P2/c1-39-31-21-9-11-23-33(31)42(27-15-5-3-6-16-27)35-25-13-19-29-30-20-14-26-36(38(30)41-37(29)35)43(28-17-7-4-8-18-28)34-24-12-10-22-32(34)40-2/h3-26H,1-2H3/t42-,43-/m1/s1 |

InChI Key |

MTUFQNLKOKETSN-OCQXTOTRSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[P@@](C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5[P@](C6=CC=CC=C6)C7=CC=CC=C7OC |

Canonical SMILES |

COC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)

![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)

![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)

![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)